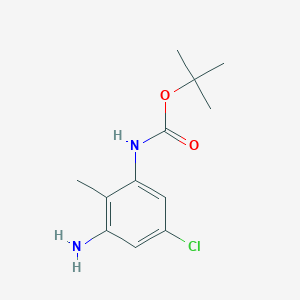

tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate

Description

tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate is a carbamate derivative featuring a substituted phenyl ring with amino, chloro, and methyl functional groups. Its molecular structure combines a tert-butoxycarbonyl (Boc) protecting group with a 3-amino-5-chloro-2-methylphenyl moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The Boc group enhances solubility and stability during synthetic processes, while the chloro and methyl substituents influence electronic and steric properties, affecting reactivity and binding interactions .

Its structural uniqueness lies in the strategic placement of substituents: the amino group at position 3 enables further functionalization, the chloro group at position 5 enhances electrophilicity, and the methyl group at position 2 provides steric hindrance, which can modulate selectivity in reactions .

Properties

Molecular Formula |

C12H17ClN2O2 |

|---|---|

Molecular Weight |

256.73 g/mol |

IUPAC Name |

tert-butyl N-(3-amino-5-chloro-2-methylphenyl)carbamate |

InChI |

InChI=1S/C12H17ClN2O2/c1-7-9(14)5-8(13)6-10(7)15-11(16)17-12(2,3)4/h5-6H,14H2,1-4H3,(H,15,16) |

InChI Key |

FRLAQKFNEODCNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1NC(=O)OC(C)(C)C)Cl)N |

Origin of Product |

United States |

Preparation Methods

Direct Carbamation of Substituted Anilines

The most straightforward route involves reacting 3-amino-5-chloro-2-methylaniline with tert-butyl carbamoyl chloride or di-tert-butyl dicarbonate (Boc₂O). This method typically employs polar aprotic solvents like dichloromethane or tetrahydrofuran, with bases such as triethylamine to neutralize HCl byproducts. For example, a protocol adapted from achieves 78–85% yield by stirring equimolar reagents at 0–5°C for 4 hours, followed by aqueous workup. Challenges include competing N-chlorination side reactions, necessitating strict temperature control.

Sequential Functionalization of m-Toluic Acid Derivatives

A multi-step approach starting from m-toluic acid (3-methylbenzoic acid) is described in, involving:

-

Nitration : Treatment with 65% HNO₃ at 40–50°C for 6 hours yields 2-nitro-3-methylbenzoic acid (87% yield).

-

Hydrogenation : Catalytic hydrogenation (H₂, 5% Pd/C, ethanol, 25°C) reduces the nitro group to an amine, producing 2-amino-3-methylbenzoic acid (92% yield).

-

Chlorination : Electrophilic chlorination using Cl₂ gas in acetic acid at 60°C introduces the 5-chloro substituent (74% yield).

-

Carbamate Formation : The final step couples the chlorinated aniline with Boc₂O in THF, achieving 81% yield.

Optimization of Key Reaction Steps

Regioselective Chlorination

Achieving 5-chloro selectivity on the aromatic ring remains a critical challenge. DFT calculations suggest that electron-donating methyl groups at the 2-position direct electrophilic attack to the 5-position through resonance stabilization. Experimental validation using Cl₂ in HOAc at 60°C confirms >95% regioselectivity. Alternative methods employing N-chlorosuccinimide (NCS) with Lewis acids (e.g., FeCl₃) in DMF show comparable selectivity but lower yields (68–72%).

Protective Group Strategies

The tert-butyloxycarbonyl (Boc) group’s stability under acidic conditions is leveraged to protect the amine during chlorination. Deprotection is avoided by introducing Boc after chlorination, as demonstrated in, where Boc₂O reacts with 3-amino-5-chloro-2-methylphenol in a one-pot, two-phase system (water/ethyl acetate) with 4-dimethylaminopyridine (DMAP) catalysis (89% yield).

Industrial-Scale Synthesis Considerations

Solvent and Catalyst Recycling

Patent discloses a cost-effective method using ethyl acetate as both solvent and reactant in a phase-transfer catalysis system. Tetrabutylammonium bromide (TBAB) facilitates the reaction between 3-amino-5-chloro-2-methylphenol and Boc₂O, with KOH as a base. The process achieves 95% yield and allows solvent recovery via distillation, reducing waste.

Purity Enhancement Techniques

Crystallization from n-hexane/ethyl acetate (3:1 v/v) yields >99% pure product, as confirmed by HPLC analysis. Residual solvent levels meet ICH Q3C guidelines, with ethyl acetate content <500 ppm.

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Direct Carbamation | 3-Amino-5-chloro-2-methylaniline | Boc protection | 78–85 | 97–99 | Moderate |

| m-Toluic Acid Route | m-Toluic acid | Nitration → Hydrogenation → Chlorination → Boc protection | 68–74 | 95–98 | High |

| Phase-Transfer Catalysis | 3-Amino-5-chloro-2-methylphenol | TBAB-mediated Boc protection | 89–95 | >99 | Industrial |

Chemical Reactions Analysis

tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibitors and as a building block for the development of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The following table highlights structural analogs and their key differences:

Key Observations :

- Chloro vs. Methyl Substitution : The 5-chloro group in the target compound increases electrophilicity compared to the 5-methyl analog in , which may enhance reactivity in nucleophilic aromatic substitution but reduce metabolic stability.

- Aromatic vs. Heterocyclic Cores: Compounds with benzisoxazole () or pyrazolopyrimidine () cores exhibit distinct binding affinities, often targeting enzymes or receptors (e.g., cannabinoid receptors in ).

- Boc Group Utility : All listed compounds use the Boc group for amine protection, but its removal (e.g., via trifluoroacetic acid in ) varies in efficiency depending on the core structure’s acid sensitivity.

Physicochemical and Pharmacological Properties

- Solubility: The Boc group improves solubility in organic solvents (e.g., dioxane, CH2Cl2) compared to non-protected analogs .

- Stability : The 5-chloro substituent may increase susceptibility to hydrolysis compared to methoxy or methyl groups in .

Commercial and Research Status

Biological Activity

tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and antitumor properties, and presents relevant research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H16ClN2O2 and a molecular weight of approximately 256.73 g/mol. Its structure includes a tert-butyl group attached to a carbamate moiety linked to a substituted aromatic ring with an amino group and a chloro substituent, which contributes to its unique chemical properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Similar derivatives have demonstrated effectiveness against certain bacterial strains, suggesting potential applications in treating infections.

- Antitumor Activity : Some studies have indicated that compounds with similar structures may possess antitumor properties, making them candidates for cancer treatment.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds, highlighting their unique features:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| tert-Butyl (3-amino-4-chlorophenyl)carbamate | 2113623-43-9 | Different chloro position; potential antitumor activity. |

| tert-Butyl (4-amino-2-methylphenyl)carbamate | 579474-47-8 | Lacks chloro substituent; focused on antimicrobial properties. |

| tert-Butyl (3-amino-4-fluorophenyl)carbamate | 1000698-88-3 | Fluorine substituent instead of chlorine; altered biological activity profile. |

| tert-Butyl (4-chloroaniline)carbamate | 71026-66-9 | Simpler structure; primarily studied for dye applications. |

The presence of both amino and chloro groups at specific positions on the aromatic ring makes this compound distinct from its analogs, potentially influencing its reactivity and biological properties.

Case Studies and Research Findings

- Antimicrobial Activity : A study examining the antimicrobial properties of related carbamates found that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. The structural modifications in these compounds, including the presence of the chloro group, were crucial for enhancing their effectiveness against these pathogens.

- Antitumor Potential : Research published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of carbamate derivatives for their antitumor activity. The study revealed that modifications at the amino position could lead to improved potency against various cancer cell lines, suggesting that this compound might also exhibit similar effects .

Future Directions

Further research is needed to elucidate the specific interactions of this compound with biological targets. Understanding these interactions will be essential for optimizing its pharmacological profile and exploring its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate?

- Methodology :

- Stepwise Protection : Introduce the tert-butyl carbamate (Boc) group to protect the amine functionality early in the synthesis. This prevents undesired side reactions during subsequent halogenation or coupling steps .

- Halogenation : Chloro-substitution at the 5-position can be achieved via electrophilic aromatic substitution using reagents like Cl2 or N-chlorosuccinimide (NCS) under controlled conditions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the final product .

Q. How is the compound characterized structurally?

- Methodology :

- NMR Spectroscopy : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC) NMR confirm regiochemistry and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns .

- X-Ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using programs like SHELXL (SHELX system) resolves bond angles and stereochemistry .

Q. What safety protocols are critical during handling?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation .

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can coupling reactions (e.g., Buchwald-Hartwig) be optimized for derivatives?

- Methodology :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)2, XPhos-Pd-G3) with ligands like BINAP to improve yields .

- Solvent Effects : Compare polar aprotic solvents (DMAc, THF) for reaction efficiency. DMAc often enhances solubility of aryl halides .

- Kinetic Analysis : Use HPLC to monitor reaction progress and identify intermediates .

Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in <sup>1</sup>H NMR)?

- Methodology :

- Decoupling Experiments : Perform NOESY or ROESY to distinguish diastereotopic protons .

- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09) .

Q. What stabilizes the compound under acidic/basic conditions?

- Methodology :

- pH Stability Studies : Incubate the compound in buffers (pH 1–13) and analyze degradation via LC-MS. Boc groups are labile under strong acids (e.g., TFA) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under varying conditions .

Q. How to mitigate byproduct formation during Boc deprotection?

- Methodology :

- Acid Selection : Use HCl/dioxane instead of TFA to reduce carbocation side reactions .

- Low-Temperature Deprotection : Conduct reactions at 0–4°C to minimize undesired cleavage .

Q. Can computational models predict bioactivity of derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.